PC786
Overview
Description
PC786 is a novel antiviral compound designed for the treatment of respiratory syncytial virus (RSV) infections. It is a non-nucleoside inhibitor of the RSV L protein polymerase, which is essential for viral replication. This compound is particularly notable for its potent and selective antiviral activity against both RSV-A and RSV-B strains .
Preparation Methods
The synthesis of PC786 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is designed for inhalation delivery, which requires careful formulation to ensure stability and efficacy .
Chemical Reactions Analysis
PC786 primarily undergoes reactions related to its antiviral activity. It inhibits the RNA-dependent RNA polymerase (RdRp) activity of RSV, which is crucial for viral replication. The compound’s activity is largely unaffected by the multiplicity of infection and remains effective even in the presence of established RSV replication . The major product formed from these reactions is the inhibition of RSV replication, leading to a reduction in viral load .
Scientific Research Applications
PC786 has been extensively studied for its potential in treating RSV infections. It has demonstrated significant antiviral activity in preclinical studies, reducing viral loads to undetectable levels in animal models. The compound has also shown promise in clinical trials, where it was well-tolerated and exhibited potent antiviral effects . Beyond its primary application in treating RSV, this compound’s mechanism of action suggests potential utility in other viral infections that rely on similar polymerase activities .
Mechanism of Action
PC786 exerts its effects by inhibiting the RSV L protein polymerase, a key enzyme in the viral replication process. This inhibition prevents the synthesis of viral RNA, thereby halting the replication of the virus. The compound’s activity is characterized by a rapid onset and sustained inhibition of RSV replication . Molecular studies have shown that this compound binds to the polymerase enzyme, inducing conformational changes that disrupt its function .
Comparison with Similar Compounds
PC786 is unique in its potent and selective inhibition of RSV polymerase. Similar compounds include other non-nucleoside inhibitors like AZ-27, which also target viral polymerases but may differ in their binding sites and mechanisms of action . This compound’s inhalation delivery method and its ability to maintain high local concentrations in the respiratory tract set it apart from other antiviral agents that may require systemic administration .
References
Properties
IUPAC Name |
N-(2-fluoro-6-methylphenyl)-6-[4-[[5-methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)pyridine-3-carbonyl]amino]benzoyl]-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H38FN5O4S/c1-25-20-31(37(43-22-25)46-23-41(24-46)15-18-51-19-16-41)38(48)44-29-12-10-27(11-13-29)40(50)47-17-14-28-21-34(52-36(28)30-7-3-4-9-33(30)47)39(49)45-35-26(2)6-5-8-32(35)42/h3-13,20-22H,14-19,23-24H2,1-2H3,(H,44,48)(H,45,49) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCJNYICQADBJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)NC(=O)C2=CC3=C(S2)C4=CC=CC=C4N(CC3)C(=O)C5=CC=C(C=C5)NC(=O)C6=C(N=CC(=C6)C)N7CC8(C7)CCOCC8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H38FN5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
715.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1902114-15-1 | |
Record name | PC-786 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1902114151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PC-786 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC0MD9J0F4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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